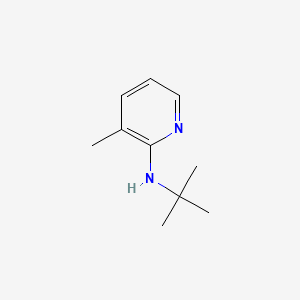
N-(tert-Butyl)-3-methylpyridin-2-amine
概要
説明
N-(tert-Butyl)-3-methylpyridin-2-amine is an organic compound characterized by the presence of a tert-butyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-3-methylpyridin-2-amine typically involves the reaction of 3-methylpyridine with tert-butylamine under specific conditions. One common method includes the use of a catalyst such as Cu(OTf)2 to facilitate the reaction between di-tert-butyl dicarbonate and nitriles . This reaction is carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
科学的研究の応用
N-(tert-Butyl)-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(tert-Butyl)-3-methylpyridin-2-amine involves its interaction with molecular targets through various pathways. The tert-butyl group can enhance the compound’s stability and reactivity, allowing it to participate in biochemical processes. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- tert-Butanesulfinamide
Uniqueness
N-(tert-Butyl)-3-methylpyridin-2-amine is unique due to the presence of both a tert-butyl group and a pyridine ring, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
生物活性
N-(tert-Butyl)-3-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a tert-butyl group and a methyl group at the 3-position. This structural arrangement enhances its lipophilicity, which is crucial for biological activity. The compound's molecular formula is C₉H₁₃N, and its molecular weight is approximately 135.21 g/mol.
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tert-butyl group increases hydrophobic interactions, potentially enhancing binding affinity to lipid membranes or protein targets.
Potential Targets
- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other pyridine derivatives which have shown inhibitory effects on proteases and kinases.
- Receptor Modulation : The compound could modulate receptor activity, influencing signal transduction pathways critical in various physiological processes.
Biological Activity
Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. For instance:
- Anti-Cancer Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival.
- Neuroprotective Effects : Compounds resembling this compound have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.
Research Findings
A review of literature reveals several studies focusing on the biological implications of similar compounds:
Case Studies
- Inhibition of SARS-CoV Proteases : Research on related pyridine compounds has highlighted their role as inhibitors of the 3C-like protease (3CLpro) in SARS-CoV, suggesting a potential application in antiviral drug development .
- Neuroprotective Mechanisms : A study indicated that similar compounds could mitigate neurotoxic effects by reducing oxidative stress markers and improving cell viability in vitro .
特性
IUPAC Name |
N-tert-butyl-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNITNIQZMQEBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681026 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235305-63-1 | |
| Record name | N-tert-Butyl-3-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













